2-Fluoro-4-formylphenylboronic acid pinacol ester

Medicinal Chemistry Kinase Inhibitors Drug Discovery

Procure 2-Fluoro-4-formylphenylboronic acid pinacol ester (CAS 1352657-25-0) for medicinal chemistry requiring orthogonal reactivity. The ortho-fluoro substituent modulates electronic properties and enhances metabolic stability, while the para-formyl group enables post-coupling diversification (reductive amination, hydrazone formation). Pinacol ester ensures 60-day air stability, reducing waste in multi-step workflows. Ideal for ATP-competitive kinase inhibitor programs targeting PI3Kδ binding pockets.

Molecular Formula C13H16BFO3
Molecular Weight 250.08 g/mol
CAS No. 1352657-25-0
Cat. No. B1447265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-formylphenylboronic acid pinacol ester
CAS1352657-25-0
Molecular FormulaC13H16BFO3
Molecular Weight250.08 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)F
InChIInChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-8H,1-4H3
InChIKeyGUCARQAICCYFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-formylphenylboronic Acid Pinacol Ester (CAS 1352657-25-0) Procurement-Grade Boronate Building Block Overview


2-Fluoro-4-formylphenylboronic acid pinacol ester (CAS 1352657-25-0) is an arylboronic acid pinacol ester featuring a 2-fluoro substituent and a 4-formyl group on the phenyl ring, with the molecular formula C13H16BFO3 and a molecular weight of 250.08 g/mol . The compound is supplied commercially with typical purity specifications of ≥96% and is recommended for storage at 2–8°C under an inert nitrogen atmosphere . As a member of the fluoroaryl boronate ester class, this building block is designed for palladium-catalyzed Suzuki–Miyaura cross-coupling applications, where the pinacol ester serves as a protected, bench-stable boronic acid equivalent that undergoes in situ hydrolysis under basic coupling conditions to generate the active boronate species [1].

2-Fluoro-4-formylphenylboronic Acid Pinacol Ester: Why Closely Related Arylboronates Are Not Interchangeable


The 2-fluoro-4-formylphenylboronic acid pinacol ester presents a specific substitution pattern—ortho-fluoro and para-formyl—that cannot be replicated by simple substitution with other commercially available arylboronates. The ortho-fluorine substituent modulates both the electronic environment of the aromatic ring and the hydrolytic stability of the boronate ester, while the para-formyl group provides a reactive handle for orthogonal functionalization (e.g., reductive amination, hydrazone formation, or further cross-coupling) [1]. Replacing this compound with a non-fluorinated analog (e.g., 4-formylphenylboronic acid pinacol ester) eliminates fluorine-mediated pharmacokinetic tuning and metabolic blocking effects in downstream medicinal chemistry applications . Conversely, substituting with a fluoroaryl boronate lacking the aldehyde functionality removes the capacity for post-coupling diversification. The pinacol ester form is specifically selected for its documented stability advantage: Robbins and Hartwig demonstrated that pinacol boronate esters analogous to unstable boronic acids remain air-stable at room temperature for at least 60 days, whereas the corresponding free boronic acids undergo rapid protodeboronation and decomposition [2].

2-Fluoro-4-formylphenylboronic Acid Pinacol Ester: Quantifiable Differentiation Evidence for Procurement Decisions


2-Fluoro-4-formylphenylboronic Acid Pinacol Ester in PI3Kδ Inhibitor Discovery: GSK251 Clinical Candidate Synthesis

This specific boronate ester building block was employed in the discovery and optimization of GSK251, a highly potent and selective orally bioavailable PI3Kδ inhibitor that advanced to clinical candidate status . The 2-fluoro-4-formylphenyl motif was incorporated into the lead series, with the fluorine atom positioned to engage in favorable interactions with Trp760 in the PI3Kδ binding pocket while the formyl group served as a synthetic handle for further elaboration. The compound's ortho-fluoro substitution pattern is critical for achieving the novel binding mode that differentiates GSK251 from earlier PI3Kδ inhibitors. The optimization campaign specifically required the 2-fluoro-4-formyl arrangement, as alternative substitution patterns (e.g., 3-fluoro, non-fluorinated) would not recapitulate the same Trp760 interaction geometry and would alter the compound's selectivity profile . This represents a concrete, documented application where this specific building block—rather than a generic analog—was essential for reaching a clinical development stage.

Medicinal Chemistry Kinase Inhibitors Drug Discovery

Stability Advantage of Pinacol Boronate Esters vs. Free Boronic Acids: 60-Day Air Stability Benchmark

Pinacol boronate esters derived from fluoroarenes demonstrate dramatically improved bench stability compared to their corresponding free boronic acid counterparts [1]. Robbins and Hartwig established that fluoroaryl pinacol boronates remain stable in air at room temperature for at least 60 days with no detectable decomposition, whereas the analogous free boronic acids are typically unstable and prone to rapid protodeboronation under ambient conditions [1]. This class-level finding applies directly to 2-fluoro-4-formylphenylboronic acid pinacol ester: the corresponding free boronic acid (CAS 871126-22-6) is documented by suppliers as air-sensitive, requiring storage under inert gas and at 2–8°C with melting point range 161–178°C indicating potential anhydride formation . The pinacol ester form (CAS 1352657-25-0) eliminates this handling burden and ensures consistent reagent quality across multiple uses.

Organoboron Chemistry Suzuki-Miyaura Coupling Reagent Stability

Ortho-Fluoro Substituent Electronic Modulation for Suzuki Coupling Reactivity Tuning

The ortho-fluoro substituent on 2-fluoro-4-formylphenylboronic acid pinacol ester exerts a dual electronic effect: strong inductive electron-withdrawal (-I) that activates the boronate toward transmetalation, and resonance electron-donation (+M) that can influence regioselectivity in coupling reactions [1]. Robbins and Hartwig demonstrated through competition experiments that fluoroaryl boronates undergo faster transmetalation compared to standard non-fluorinated aryl boronates in Suzuki-Miyaura coupling [1]. While this study did not specifically test 2-fluoro-4-formylphenylboronic acid pinacol ester, the ortho-fluoro substitution pattern is consistent with the fluoroarenes evaluated, and the effect is class-general for ortho- and poly-fluorinated aryl boronates. The presence of both fluorine and formyl groups provides a bifunctional building block that enables sequential or orthogonal transformations—Suzuki coupling at the boronate site followed by aldehyde functionalization, or vice versa with appropriate protecting group strategies [2].

Cross-Coupling Fluorine Chemistry Electronic Effects

Dual-Functional Architecture: Concurrent Boronate and Aldehyde Reactive Handles for Sequential Diversification

The 2-fluoro-4-formylphenylboronic acid pinacol ester uniquely combines a Suzuki-competent boronate ester with a free aldehyde group on the same aromatic ring, enabling sequential or one-pot tandem transformations . This contrasts with simple arylboronates (which lack the aldehyde handle) and with 4-formylphenylboronic acid pinacol ester (CAS 634192-94-8), which lacks the ortho-fluoro substituent and therefore does not provide fluorine-mediated properties. The aldehyde group can participate in reductive amination, hydrazone/oxime formation, Wittig olefination, or be reduced to a benzylic alcohol for further elaboration . In the GSK251 medicinal chemistry program, the 2-fluoro-4-formylphenyl motif was critical for achieving the novel binding mode to PI3Kδ; substituting with a non-fluorinated analog or with a different fluoro-regioisomer would not recapitulate the Trp760 interaction that contributed to the compound's selectivity and potency . No quantitative comparative data for coupling yields of this specific compound versus regioisomeric analogs (e.g., 3-fluoro-4-formyl, 2-fluoro-5-formyl) were identified in the available literature.

Diversity-Oriented Synthesis Orthogonal Functionalization Aldehyde Chemistry

2-Fluoro-4-formylphenylboronic Acid Pinacol Ester: Recommended Procurement Application Scenarios Based on Evidence


Medicinal Chemistry: PI3Kδ and Related Kinase Inhibitor Scaffold Construction

This building block is specifically indicated for medicinal chemistry programs targeting PI3Kδ or structurally related kinases where the 2-fluoro-4-formylphenyl motif may engage Trp760 or analogous tryptophan residues in the binding pocket . The documented success of GSK251 (compound 31) validates the pharmacophoric utility of this specific substitution pattern for achieving novel binding modes and favorable oral pharmacokinetic profiles . Procurement should be prioritized by groups working on ATP-competitive kinase inhibitors where fluorine-mediated metabolic stability and aldehyde-driven diversification are simultaneous requirements.

Suzuki-Miyaura Coupling with Air-Sensitive or Multi-Step Protocols Requiring Extended Reagent Stability

For synthetic sequences requiring extended storage of the boronate reagent between steps, or for laboratories without glovebox infrastructure, the pinacol ester form provides the documented 60-day air stability advantage over the corresponding free boronic acid [1]. This stability profile reduces procurement frequency, minimizes waste from decomposed reagent, and ensures consistent coupling performance across multiple synthetic campaigns. The compound is particularly suited for multi-step medicinal chemistry workflows where reagent shelf life directly impacts project timelines and reproducibility [1].

Diversity-Oriented Synthesis Requiring Orthogonal Functional Handles

The combination of a Suzuki-competent boronate ester with a free aldehyde group enables diversity-oriented synthesis strategies where post-coupling aldehyde functionalization (reductive amination, hydrazone library generation, or aldehyde-to-alkyne conversion) generates structural diversity from a single coupled intermediate . This orthogonal reactivity is not available with simple arylboronates lacking the formyl group, nor with formylphenylboronates lacking the fluorine substituent that modulates electronic properties and provides 19F NMR tracking capability .

Fluorine-Containing Biaryl Library Synthesis for Structure-Activity Relationship Studies

The ortho-fluoro substituent provides a defined electronic perturbation to the biaryl products formed via Suzuki coupling, enabling systematic SAR exploration of fluorine effects on target binding and metabolic stability [1]. Procurement is warranted for medicinal chemistry teams requiring a consistent source of the 2-fluoro-4-formyl regioisomer for comparative studies against non-fluorinated (4-formylphenyl) or regioisomeric (3-fluoro-4-formyl) controls. The commercial availability of this specific isomer at ≥96% purity ensures reproducibility across SAR campaigns.

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